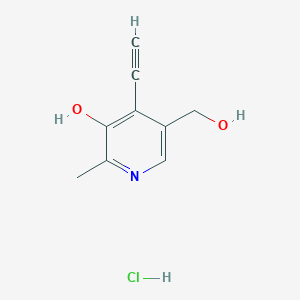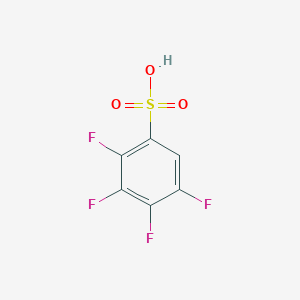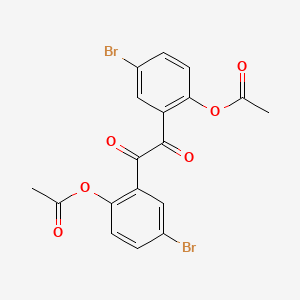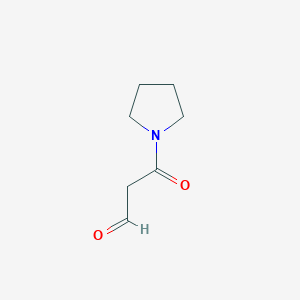![molecular formula C21H28OSi B14495450 Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane CAS No. 64960-61-8](/img/structure/B14495450.png)
Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane is an organosilicon compound with the molecular formula C21H28OSi This compound is characterized by the presence of a trimethylsilyl group attached to an oxygen atom, which is further connected to a complex hydrocarbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane typically involves the reaction of a suitable alcohol with trimethylchlorosilane in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
R-OH+Me3SiCl→R-O-SiMe3+HCl
where R represents the hydrocarbon chain (2-methyl-2,4-diphenylpent-4-en-1-yl).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Silanols (R-OH) or siloxanes (R-O-Si-R’).
Reduction: Silanes with different alkyl or aryl groups.
Substitution: Compounds with new functional groups replacing the trimethylsilyl group.
Scientific Research Applications
Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Potential use in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its role in drug delivery systems due to its ability to modify the solubility and bioavailability of pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism by which Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, enhance the solubility of compounds, and protect functional groups during chemical reactions. The pathways involved include nucleophilic substitution and coordination with metal catalysts.
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl chloride (Me3SiCl)
- Trimethylsilyl ether (Me3Si-O-R)
- Trimethylsilyl acetylene (Me3Si-C≡CH)
Uniqueness
Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane is unique due to its complex hydrocarbon chain, which imparts distinct chemical and physical properties. Compared to simpler trimethylsilyl compounds, it offers enhanced stability and reactivity, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
64960-61-8 |
|---|---|
Molecular Formula |
C21H28OSi |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
trimethyl-(2-methyl-2,4-diphenylpent-4-enoxy)silane |
InChI |
InChI=1S/C21H28OSi/c1-18(19-12-8-6-9-13-19)16-21(2,17-22-23(3,4)5)20-14-10-7-11-15-20/h6-15H,1,16-17H2,2-5H3 |
InChI Key |
VHVDLBJSDXHQJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=C)C1=CC=CC=C1)(CO[Si](C)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14495369.png)
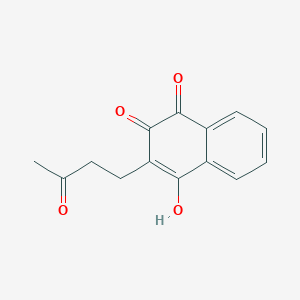
![2-[(Methanesulfonyl)oxy]ethyl hexadecanoate](/img/structure/B14495380.png)
![2-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B14495385.png)
